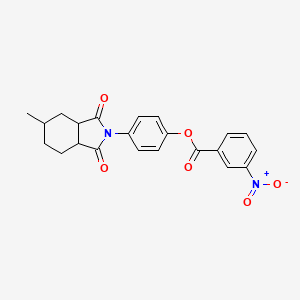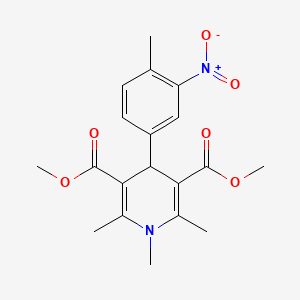![molecular formula C20H26IN7 B11675426 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11675426.png)
2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(2-yodobencilideno)hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina es un compuesto orgánico complejo que pertenece a la clase de los derivados de triazina. Este compuesto se caracteriza por la presencia de un anillo de triazina sustituido con grupos piperidinilo y un grupo hidrazinilo unido a una porción bencilidenica yodada. La estructura única de este compuesto lo convierte en un tema interesante para varios estudios científicos, particularmente en los campos de la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-[(2E)-2-(2-yodobencilideno)hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina generalmente implica un proceso de varios pasos:
Formación del núcleo de triazina: El núcleo de triazina se puede sintetizar mediante la ciclización de precursores apropiados, como el cloruro de cianúrico con piperidina, en condiciones controladas.
Introducción del grupo hidrazinilo: El grupo hidrazinilo se introduce haciendo reaccionar el núcleo de triazina con hidrato de hidrazina.
Yodación de bencilideno: La porción bencilidenica yodada se prepara por separado yodando el benzaldehído utilizando yodo y un agente oxidante adecuado.
Reacción de condensación: Finalmente, la porción bencilidenica yodada se condensa con el núcleo de triazina sustituido con hidrazinilo en condiciones ácidas o básicas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidrazinilo, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a la porción bencilidenica yodada, lo que podría conducir a la desyodación y la formación de derivados de bencilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de aluminio y litio y la hidrogenación catalítica se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se pueden utilizar en condiciones básicas o ácidas para lograr reacciones de sustitución.
Productos principales
Oxidación: Derivados oxidados del grupo hidrazinilo.
Reducción: Derivados de bencilo desyodados.
Sustitución: Varios derivados de triazina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-[(2E)-2-(2-yodobencilideno)hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente anticancerígeno debido a su capacidad para interactuar con el ADN e inhibir la proliferación celular.
Ciencia de los materiales: Se explora su uso en el desarrollo de materiales avanzados, incluidos los polímeros y los nanomateriales, debido a sus propiedades estructurales únicas.
Estudios biológicos: El compuesto se utiliza en ensayos bioquímicos para estudiar las interacciones enzimáticas y la unión a proteínas.
Aplicaciones industriales: Se investiga su uso en la síntesis de productos químicos especiales y como precursor de otros compuestos orgánicos complejos.
Mecanismo De Acción
El mecanismo de acción de 2-[(2E)-2-(2-yodobencilideno)hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina implica varios objetivos moleculares y vías:
Interacción con el ADN: El compuesto puede intercalarse en el ADN, interrumpiendo el proceso de replicación y provocando el arresto del ciclo celular.
Inhibición enzimática: Puede inhibir enzimas clave involucradas en el metabolismo celular, afectando así la viabilidad celular.
Vías de transducción de señales: El compuesto puede interferir con las vías de transducción de señales, lo que lleva a respuestas celulares alteradas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(2E)-2-(2-clorobencilideno)hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina
- 2-[(2E)-2-(2-bromobencilideno)hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina
- 2-[(2E)-2-(2-fluorobencilideno)hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina
Singularidad
La singularidad de 2-[(2E)-2-(2-yodobencilideno)hidrazinil]-4,6-di(piperidin-1-il)-1,3,5-triazina radica en la presencia de la porción bencilidenica yodada, que imparte una reactividad química y una actividad biológica distintas en comparación con sus contrapartes cloradas, bromadas y fluoradas. El átomo de yodo puede participar en interacciones únicas, como la unión halógena, lo que puede influir en el comportamiento del compuesto en diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H26IN7 |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-iodophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H26IN7/c21-17-10-4-3-9-16(17)15-22-26-18-23-19(27-11-5-1-6-12-27)25-20(24-18)28-13-7-2-8-14-28/h3-4,9-10,15H,1-2,5-8,11-14H2,(H,23,24,25,26)/b22-15+ |
Clave InChI |
ODCBCHOARUDIGC-PXLXIMEGSA-N |
SMILES isomérico |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3I)N4CCCCC4 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3I)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11675348.png)
![3-butyl-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11675356.png)
![ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11675361.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675372.png)
![[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11675378.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11675380.png)

![4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11675392.png)
![4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11675394.png)

![N-(2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11675430.png)
![6-amino-4-(2-furyl)-3-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11675434.png)
